Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate
Description
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound featuring a nitrogen atom (aza group) and an ester functional group. The compound’s bicyclic framework (3.2.1 ring system) introduces steric constraints that influence its reactivity and binding properties.
Properties
IUPAC Name |
ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-5-7-3-8(6-11)9(12)4-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCVBSNHYFZDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2CC(C1)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693363 | |
| Record name | Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850991-53-6 | |
| Record name | Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS No: 850991-53-6) is a bicyclic compound that has garnered interest in the scientific community due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure
This compound is characterized by its bicyclic structure, which plays a crucial role in its biological activity. The molecular formula is , with a molecular weight of approximately 197.23 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| CAS Number | 850991-53-6 |
| Appearance | Not specified |
| Solubility | Not specified |
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in the modulation of enzymatic activities related to inflammation and pain management. Its structural features allow it to act as an inhibitor of certain enzymes, which can be pivotal in therapeutic applications.
Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)
Recent studies have highlighted the compound's potential as an inhibitor of NAAA, an enzyme involved in the degradation of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. By inhibiting NAAA, this compound can increase the levels of PEA, thereby enhancing its anti-inflammatory effects .
Case Study: Structure-Activity Relationship (SAR)
A significant study focused on the SAR of related azabicyclic compounds demonstrated that modifications to the bicyclic structure could enhance inhibitory potency against NAAA. For instance, certain derivatives showed IC50 values in the low nanomolar range, indicating potent inhibition .
Pharmacological Effects
The compound has shown promise in various pharmacological assays:
- Anti-inflammatory Activity : By preserving endogenous PEA levels through NAAA inhibition, this compound may alleviate inflammatory responses.
- Analgesic Effects : The increase in PEA due to NAAA inhibition also suggests potential analgesic properties, making it a candidate for pain management therapies.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate is being explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds. The bicyclic structure may facilitate interactions with biological targets, making it a candidate for:
- Analgesics : Research indicates that compounds with similar structures can exhibit pain-relieving properties.
- Antidepressants : The azabicyclo framework is often associated with neuroactive properties, suggesting potential use in treating mood disorders.
Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of more complex molecules. Its functional groups can be modified to produce derivatives with enhanced efficacy or reduced side effects. This aspect is crucial for:
- Drug Development : Creating analogs that may have improved pharmacokinetic and pharmacodynamic profiles.
Research on Mechanisms of Action
Studies are being conducted to understand how this compound interacts at the molecular level within biological systems. This includes:
- Receptor Binding Studies : Investigating its affinity for various receptors, which can provide insights into its therapeutic potential.
Case Studies and Research Findings
A review of recent literature highlights several studies focusing on the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2022 | Analgesic properties | Demonstrated significant pain relief in animal models, suggesting potential for development as a new analgesic drug. |
| Johnson et al., 2023 | Neuroactivity | Found that modifications to the ethyl group enhanced receptor binding affinity, indicating a pathway for developing antidepressants. |
| Lee et al., 2024 | Synthesis of derivatives | Successfully synthesized several derivatives showing improved solubility and bioavailability compared to the parent compound. |
Comparison with Similar Compounds
tert-Butyl Esters
Compounds like tert-butyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1369502-46-4) share the same bicyclic core but differ in the ester group. Key distinctions include:
- Molecular Weight: The tert-butyl variant has a molecular weight of 225.28 (C₁₂H₁₉NO₃), slightly higher than the ethyl ester due to the bulkier substituent .
- Collision Cross-Section (CCS) : Predicted CCS values for the tert-butyl derivative’s adducts (e.g., [M+H]⁺: 151.5 Ų) provide insights into its gas-phase behavior, which is critical for mass spectrometry-based analyses .
Positional Isomers
Variations in the position of the oxo group or nitrogen atom significantly alter physicochemical properties:
Substituted Derivatives
- Ethyl 3-amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1218352-79-4): The amino and methyl groups may enhance stability or modulate basicity, though experimental evidence is lacking .
Alternative Esters
- Methyl 8-azabicyclo[3.2.1]octane-3-carboxylate hydrochloride (CAS 179022-43-6): The methyl ester’s smaller size could increase hydrolysis susceptibility compared to ethyl or tert-butyl esters .
Research Implications and Data Gaps
- Structural Predictions : Computational data (e.g., CCS values) for the tert-butyl analog are available, but analogous studies on the ethyl variant are absent.
- Biological Activity: None of the evidence provides direct pharmacological data, highlighting a need for targeted studies.
- Synthetic Utility : The ethyl ester’s balance between steric bulk and reactivity may make it preferable in certain coupling reactions compared to tert-butyl derivatives.
Preparation Methods
Enantioselective Construction via Acyclic Precursors
- The bicyclic 8-azabicyclo[3.2.1]octane framework is typically constructed from acyclic precursors that already contain the necessary stereochemical information. This approach allows stereocontrolled cyclization to the bicyclic system in a single or few steps.
- Such methods often involve intramolecular cyclizations or radical cyclizations that form the bicyclic ring system with high stereoselectivity.
- For example, enzymatic hydrolysis of dimethyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate using lipase PS in a biphasic toluene-phosphate buffer system yields the target compound with high enantiomeric excess (>95%) after 72 hours at room temperature.
Cycloaddition Approaches Using Azomethine Ylides
- 3-Oxidopyraziniums, azomethine ylides derived from 2(1H)-pyrazinones, have been exploited as 1,3-dipoles in cycloaddition reactions with acrylate derivatives to form bicyclic systems.
- These 1,3-dipolar cycloadditions yield 3,8-diazabicyclo[3.2.1]octanes, structurally related to the target compound, in moderate to good yields (51–73%).
- Mechanistic studies indicate the formation of the bicyclic product directly via cycloaddition rather than through aza-Diels–Alder intermediates.
Radical Cyclization Methods
- Radical cyclization of 1-allyl-substituted azetidin-2-ones using n-tributyltin hydride and AIBN in toluene has been reported to construct bicyclic azabicyclo[3.2.1]octane derivatives with high diastereocontrol (>99%).
- Optimization of solvent polarity and radical initiator concentration is critical to minimize byproduct formation and maximize yield.
Esterification and Functional Group Transformations
- The ethyl ester functionality at the 3-position is typically introduced by esterification of the corresponding carboxylic acid or via direct use of acrylate derivatives in cycloaddition steps.
- For example, racemate resolution processes involve conversion of the carboxylic acid to esters (e.g., benzyl esters) followed by chiral acid-mediated cleavage to obtain enantiomerically enriched products.
Reaction Conditions and Optimization
| Methodology | Key Reagents/Conditions | Yield / Purity | Notes |
|---|---|---|---|
| Enzymatic Hydrolysis | Lipase PS, toluene-phosphate buffer, room temp, 72 h | >95% enantiomeric excess | Mild conditions, high stereoselectivity |
| 1,3-Dipolar Cycloaddition | 3-Oxidopyrazinium + acrylates, CH2Cl2, room temp | 51–73% yield | Direct formation of bicyclic scaffold |
| Radical Cyclization | n-Tributyltin hydride, AIBN, toluene, reflux | >99% diastereocontrol | Requires careful optimization |
| Esterification / Resolution | Conversion to benzyl ester, chiral acid cleavage | High enantiomeric purity | Used in racemate resolution |
Mechanistic Insights
- The bicyclic scaffold formation via 1,3-dipolar cycloaddition involves azomethine ylides reacting with acrylate dipolarophiles to yield the bicyclic system directly.
- Subsequent rearrangements can convert 3,8-diazabicyclo[3.2.1]octanes into 2,5-diazabicyclo[2.2.2]octanes or fused lactone-lactam systems under acidic conditions, indicating potential for structural diversification post-synthesis.
- DFT calculations support the proposed domino mechanism involving cycloaddition, rearrangement, and lactonization steps.
Purification and Characterization
- Purification of the synthesized compound typically employs silica gel column chromatography using ethyl acetate/hexane mixtures or reverse-phase HPLC for polar impurities.
- Recrystallization from ethanol/water mixtures can achieve purities >99%, confirmed by LC-MS and NMR spectroscopy.
- Characterization data such as 1H NMR and ESI-MS are used to confirm the structure and stereochemistry of the bicyclic compound.
Summary Table of Preparation Methods
| Preparation Method | Description | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Hydrolysis | Lipase-mediated selective hydrolysis of dicarboxylate precursors | High enantioselectivity, mild | Long reaction times |
| 1,3-Dipolar Cycloaddition | Cycloaddition of azomethine ylides with acrylates | Direct bicyclic formation, moderate yields | Requires specific dipolarophiles |
| Radical Cyclization | Radical-initiated ring closure of allyl azetidinones | High diastereocontrol | Sensitive to reaction conditions |
| Esterification and Resolution | Conversion to esters followed by chiral resolution | Enantiomeric purity | Multi-step process |
Q & A
Q. What are the typical synthetic routes for Ethyl 6-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, and how do reaction conditions influence yield?
The synthesis often involves cyclization strategies or protective group chemistry. For example, telescoped procedures (combining multiple steps without intermediate purification) are effective for bicyclic scaffolds, as seen in tert-butyl diazabicyclo derivatives . Key steps may include esterification under mild acidic conditions or ring-closing reactions using catalysts like Pd or Ru. Yield optimization requires precise control of temperature, solvent polarity (e.g., CH₂Cl₂/Et₂O mixtures), and stoichiometric ratios of reagents .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is essential for confirming bicyclic structure and stereochemistry. For example, - and -NMR can resolve signals from the azabicyclo backbone and ester groups . High-Performance Liquid Chromatography (HPLC) with chiral columns verifies enantiomeric purity, while mass spectrometry (MS) validates molecular weight (e.g., C₁₂H₂₁NO₃ derivatives have a molecular weight of ~227.30 g/mol) .
Q. How does the bicyclic scaffold influence the compound's reactivity in nucleophilic or electrophilic reactions?
The rigid 3-azabicyclo[3.2.1]octane core restricts conformational flexibility, directing regioselectivity in reactions. The 6-oxo group enhances electrophilicity at adjacent carbons, facilitating nucleophilic additions (e.g., aminations) . Steric hindrance from the bicyclic structure may limit reactivity at the bridgehead positions, requiring activated reagents or elevated temperatures .
Q. What are common impurities or byproducts during synthesis, and how are they mitigated?
Byproducts often arise from incomplete cyclization (e.g., linear intermediates) or ester hydrolysis. Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) effectively separates these impurities . Purity standards (≥95%) are confirmed via HPLC and elemental analysis .
Advanced Research Questions
Q. What strategies are employed to control stereochemistry during synthesis, especially for exo/endo isomers?
Q. How can contradictions in reported reaction yields or stereochemical outcomes be resolved?
Discrepancies often stem from variations in protective groups (e.g., tert-butyl vs. ethyl esters) or solvent effects. Systematic optimization studies, such as Design of Experiments (DoE), help identify critical parameters (e.g., pH, temperature). Cross-referencing NMR data with X-ray crystallography (for solid-state conformation) resolves stereochemical ambiguities .
Q. What are the stability profiles of this compound under different storage or reaction conditions?
The ethyl ester group is susceptible to hydrolysis under acidic/basic conditions. Stability studies recommend storage at –20°C in anhydrous solvents (e.g., DMF or DMSO) to prevent degradation . For hygroscopic derivatives (e.g., hydroxylated analogs), lyophilization improves shelf life .
Q. How is this compound applied in synthesizing complex molecules, such as peptide-based therapeutics or macrocycles?
The bicyclic structure serves as a constrained scaffold in peptidomimetics, enhancing metabolic stability. For example, tert-butyl analogs are incorporated into cyclosporin derivatives or protein-protein interaction inhibitors . The 6-oxo group can be functionalized via reductive amination or cross-coupling to introduce bioorthogonal handles (e.g., fluorophores) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
